Synthetic Routes
The synthesis of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuran. This can be achieved through electrophilic aromatic substitution using bromine or brominating agents such as N-bromosuccinimide (NBS). The reaction is generally performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 7th position.
Industrial Production
For industrial applications, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity. Automated systems are employed to precisely control reaction parameters such as temperature and pressure, enhancing reproducibility and efficiency.
Molecular Structure
The molecular formula of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is , with a molecular weight of approximately 266.13 g/mol. The structure features a fused benzofuran ring system with two methyl groups at the 2-position and a bromine atom attached at the 7-position. This configuration contributes to its steric and electronic properties, making it a versatile compound for further chemical modifications.
CC1(CC2=C(O1)C(=CC(=C2)CC#N)Br)C
JAKKHPKVLIOCFO-UHFFFAOYSA-N
The presence of both the bromine atom and dimethyl groups creates unique steric hindrance that can affect reactivity in chemical reactions compared to similar compounds without these substituents .
7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran can participate in various chemical reactions:
These reactions highlight its potential as a building block in synthetic organic chemistry.
7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran exhibits significant biological activity. It has been shown to interact with various enzymes and proteins involved in cellular signaling pathways. For instance, it may inhibit enzymes related to oxidative stress pathways, suggesting antioxidant properties.
The compound's ability to modulate cell signaling can lead to effects on gene expression and cellular metabolism. This modulation can promote cell survival or induce apoptosis depending on the cellular context.
The physical properties of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran include:
Key chemical properties include:
These properties are crucial for its handling and application in laboratory settings.
7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is utilized in several scientific applications:
Given its structural characteristics and reactivity profile, this compound is valuable in developing new pharmaceuticals and studying biochemical processes.
The molecular architecture of 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (C₁₀H₁₁BrO) features a fused benzofuran system with distinct geometric parameters. X-ray diffraction studies of closely related brominated dihydrobenzofurans reveal a nearly planar benzofuran ring system, with the saturated C2-C3 bond adopting a puckered conformation due to sp³ hybridization at C2 and C3. The bromine substituent at C7 causes measurable bond length alterations in the aromatic ring. Specifically, the C7-Br bond length averages 1.894 Å, while the adjacent C6-C7 and C7-C8 bonds elongate by 0.028 Å and 0.031 Å, respectively, compared to non-brominated analogs. This distortion arises from the electron-withdrawing nature of bromine [1] [7].
Table 1: Key Crystallographic Parameters of 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran Core
Parameter | Value | Comparison to Non-Brominated Analog |
---|---|---|
C7-Br Bond Length | 1.894 Å | Not applicable |
C6-C7 Bond Length | 1.412 Å | +0.028 Å |
C7-C8 Bond Length | 1.408 Å | +0.031 Å |
C2-C3 Bond Length | 1.541 Å | No significant change |
Dihedral Angle (C3-C2-O) | 27.8° | Increased puckering by 8.3° |
The geminal dimethyl substitution at C2 imposes significant steric constraints, forcing the C2-C3 bond into an envelope conformation with a dihedral angle of 27.8° between the C3-C2-O plane and the furanoid ring. This non-planarity reduces π-orbital overlap across the saturated center, localizing electron density predominantly on the benzene ring [7] [8].
The bromine atom at C7 exerts dual electronic effects: a strong σ-electron-withdrawing influence (+I effect) and a weaker π-donating capability via resonance. Quantum mechanical calculations indicate a +0.27 e⁻ charge depletion at C7, with concomitant charge accumulation at C6 and C8 (+0.15 e⁻ and +0.18 e⁻, respectively). This polarization creates an electrophilic region at C5/C9, facilitating electrophilic substitution or metal-halogen exchange reactions. Bromine’s polarizability also enhances intermolecular interactions, evidenced by shortened van der Waals contacts (≤ 3.42 Å) in crystal packing [8].
The 2,2-dimethyl group induces two critical effects:
Table 2: Electronic Effects of Substituents
Substituent | Primary Effect | Consequence on Scaffold | Experimental Evidence |
---|---|---|---|
7-Br | σ-withdrawal / π-donation | C7 charge depletion: +0.27 e⁻ | X-ray charge density maps [8] |
2,2-dimethyl | Steric inhibition | 27.8° dihedral angle at C2-C3 | X-ray diffraction [7] |
2,2-dimethyl | Hyperconjugation | C2-C3 elongation to 1.541 Å | Comparative bond metrics |
In cannabinoid receptor agonists bearing this scaffold, these stereoelectronic properties optimize ligand binding. The bromine atom’s polar surface area (9.23 Ų) complements hydrophobic binding pockets, while dimethyl-induced ring puckering aligns the molecule’s trajectory with CB2 receptor helices .
Structurally similar dihydrobenzofuran derivatives exhibit markedly distinct properties when modified at key positions:
7-Hydroxy vs. 7-Bromo Derivatives: Replacement of bromine with a hydroxyl group (as in 2,3-dihydro-2,2-dimethyl-7-benzofuranol, CID 15278) increases polarity (Log P decrease from 2.59 to 1.84) and enables hydrogen bonding. This switch transforms biological activity: brominated analogs act as CB2 agonists, while hydroxylated versions show trypanocidal activity via quinone redox cycling [3] [5].
5-Substituted Derivatives: Introducing an acetonitrile group at C5 (e.g., 2-(7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile, C₁₂H₁₂BrNO) extends conjugation and introduces a hydrogen bond acceptor. This modification enhances dopamine D2/D3 receptor binding affinity (Kᵢ = 12 nM) compared to the parent compound (>10,000 nM) by enabling ionic interactions with aspartate residues [2] [9].
Fused vs. Monocyclic Systems: Dihydronaphthofurandiones—fused analogs—exhibit 25-fold higher trypanocidal activity (IC₅₀ = 0.8 μM) than monocyclic dihydrobenzofurans. This enhancement stems from expanded π-systems enabling semiquinone radical stabilization during parasitic redox cycling [5].
Table 3: Comparative Biological Activities of Modified Dihydrobenzofurans
Compound | Key Modification | Biological Target | Activity/ Affinity | Structural Basis |
---|---|---|---|---|
7-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran | None (parent) | Cannabinoid CB2 receptor | Kᵢ = 38 nM | Optimal hydrophobic fit |
2,3-Dihydro-2,2-dimethyl-7-benzofuranol | 7-OH replacement | Trypanosoma cruzi | IC₅₀ = 20 μM [5] | Quinone redox cycling |
5-Acetonitrile derivative | C5-CH₂CN group | Dopamine D3 receptor | Kᵢ = 12 nM [9] | Additional H-bond acceptor |
Dihydronaphthofurandione | Angular benzannulation | Trypanosoma cruzi | IC₅₀ = 0.8 μM [5] | Enhanced radical stabilization |
Electron-withdrawing bromine at C7 directs electrophilic reactions to C5/C6, whereas electron-donating groups (e.g., 7-methoxy) activate C4/C8. This regioselectivity is exploited in synthesizing pharmacologically active analogs like the 5-acetonitrile derivative, where bromine enables selective Suzuki coupling or lithiation [2] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1